molecular formula C8H10OS B8733501 5-Isopropylthiophene-3-carbaldehyde

5-Isopropylthiophene-3-carbaldehyde

Cat. No. B8733501
M. Wt: 154.23 g/mol
InChI Key: MMFHDBOQHRKGJG-UHFFFAOYSA-N
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Patent
US05597832

Procedure details

A solution of AgNO3 (1.01 g, 5.92 mmol)in 10 mL of H20 and 15 mL of a solution of KOH (1.63 g, 40.8 mmol) were sequentially added to a solution of 760 mg (4.9 mmol) of 2-isopropyl-4-thiophene carboxaldehyde, from step 34a above, in 25 mL of ethanol. The resulting black mixture was stirred at room temperature for 2 hours and filtered. The filtrate was washed with ether, then acidified with 6N HCl and extracted with ether. The extract was washed with H2O and brine, dried over MgSO4 and concentrated to give 680 mg (81%) of the title compound as a yellow solid. mp. 64°-67° C.
[Compound]
Name
solution
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
760 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.01 g
Type
catalyst
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[CH:3]([C:6]1[S:7][CH:8]=[C:9]([CH:11]=[O:12])[CH:10]=1)([CH3:5])[CH3:4]>C(O)C.[N+]([O-])([O-])=O.[Ag+]>[CH:3]([C:6]1[S:7][CH:8]=[C:9]([C:11]([OH:1])=[O:12])[CH:10]=1)([CH3:5])[CH3:4] |f:0.1,4.5|

Inputs

Step One
Name
solution
Quantity
15 mL
Type
reactant
Smiles
Name
Quantity
1.63 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
760 mg
Type
reactant
Smiles
C(C)(C)C=1SC=C(C1)C=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.01 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting black mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The extract was washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)C=1SC=C(C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 680 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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